Physicochemical Differentiation: cLogP Comparison of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine vs. N-Benzyloxetan-3-amine
The 2-bromo-4-chloro substitution on the benzyl ring of N-[(2-bromo-4-chlorophenyl)methyl]oxetan-3-amine increases calculated lipophilicity by approximately 1.8 log units compared to unsubstituted N-benzyloxetan-3-amine. This shift in cLogP directly affects predicted membrane permeability, protein binding, and metabolic clearance profiles [1][2].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.37 (ZINC15 estimation) |
| Comparator Or Baseline | N-Benzyloxetan-3-amine: cLogP = 1.55 (estimated from unsubstituted benzyl analog) |
| Quantified Difference | ΔcLogP ≈ +1.82 (2.2-fold increase in lipophilicity) |
| Conditions | In silico calculation using ZINC15 pipeline; comparator value derived from ChemSpider prediction for unsubstituted analog |
Why This Matters
A 1.8-unit increase in cLogP is substantial in medicinal chemistry optimization and determines whether a lead compound falls within the typical oral drug-like space, directly influencing the decision to select this specific halogenated benzyl oxetane over simpler analogs for permeability-critical programs.
- [1] ZINC15 Database. ZINC16849145. cLogP: 3.37. https://zinc15.docking.org/substances/ZINC000016849145/ (accessed 2026-04-26). View Source
- [2] Rojas JJ, et al. Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. doi:10.1021/acs.jmedchem.3c01101. View Source
